3-Iodo-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide
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Overview
Description
3-Iodo-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3IN3O3. This compound is characterized by the presence of an iodo group, a trichloroethyl group, and a nitroanilino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the preparation of 2,2,2-trichloroethylamine through the reaction of trichloroacetaldehyde with ammonia.
Nitration of Aniline: The next step is the nitration of aniline to form 3-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The 3-nitroaniline is then coupled with the trichloroethylamine intermediate under controlled conditions to form the desired product.
Iodination: Finally, the iodination of the benzamide core is carried out using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Iodo-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide
Uniqueness
3-Iodo-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide is unique due to the specific positioning of the nitro group on the aniline ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3IN3O3/c16-15(17,18)14(20-11-5-2-6-12(8-11)22(24)25)21-13(23)9-3-1-4-10(19)7-9/h1-8,14,20H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWZTLIBHXOVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303106-68-5 |
Source
|
Record name | 3-IODO-N-(2,2,2-TRICHLORO-1-(3-NITROANILINO)ETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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